Cetirizine D4 dihydrochloride
Description
Overview of Cetirizine (B192768) D4 Dihydrochloride (B599025) within Deuterated Analogues
Cetirizine D4 dihydrochloride is a deuterated analog of Cetirizine, a well-known second-generation antihistamine. medchemexpress.comszabo-scandic.com In this compound, four specific hydrogen atoms on the ethoxyacetic acid portion of the molecule have been replaced with deuterium (B1214612) atoms. veeprho.com This specific labeling makes it a valuable tool in pharmaceutical research.
Deuterated compounds have carved out a significant niche in pharmaceutical research and development. clearsynth.comunibestpharm.com The strategic replacement of hydrogen with deuterium can alter a drug's metabolic profile, often leading to improved pharmacokinetic properties. clearsynth.comhwb.gov.in This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. unibestpharm.com This can result in a longer drug half-life, reduced formation of potentially toxic metabolites, and enhanced therapeutic efficacy. clearsynth.comunibestpharm.com
Deuterated compounds like this compound are frequently used as internal standards in bioanalytical assays, particularly in pharmacokinetic and therapeutic drug monitoring studies. veeprho.com Their use improves the accuracy and precision of quantifying the parent drug in biological matrices. veeprho.com
| Property | Description |
| Chemical Formula | C₂₁H₂₁D₄ClN₂O₃ · 2HCl |
| Parent Drug | Cetirizine veeprho.com |
| Synonyms | Levocetirizine-D4 (2HCl Salt) veeprho.com |
| Primary Use in Research | Internal standard for analytical and pharmacokinetic studies. veeprho.com |
| A table summarizing the key properties of (R)-Cetirizine-D4 dihydrochloride. |
The substitution of hydrogen with deuterium, its heavier stable isotope, is the cornerstone of creating deuterated compounds. wikipedia.org While deuterium is chemically very similar to hydrogen, its greater mass leads to a lower vibrational frequency of the C-D bond compared to the C-H bond. ontosight.ai This difference in zero-point energy means that more energy is required to break a C-D bond than a C-H bond. ontosight.ai
This energy difference gives rise to the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. primescholars.comwikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). wikipedia.org
There are two main types of KIEs:
Primary KIE: Occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. ontosight.ai For C-H bond cleavage, the kH/kD ratio is typically between 6 and 10. wikipedia.org
Secondary KIE: Is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. ontosight.ai These effects are generally much smaller than primary KIEs. wikipedia.org
The study of KIEs is a powerful tool for elucidating reaction mechanisms, helping researchers to understand the transition states of chemical reactions. ontosight.aiprimescholars.com
Properties
Molecular Formula |
C21H23D4Cl3N2O3 |
|---|---|
Molecular Weight |
465.83 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Cetirizine D4 Dihydrochloride
General Strategies for Deuterium (B1214612) Labeling in Organic Synthesis
The synthesis of deuterated organic compounds, including pharmaceuticals, employs several strategic approaches to incorporate deuterium atoms selectively and efficiently. nih.gov These methods are broadly categorized into the direct use of deuterated starting materials and hydrogen/deuterium exchange reactions. nih.govresearchgate.net
A primary strategy for synthesizing deuterated compounds involves the use of simple, commercially available deuterated precursors. nih.gov Molecules like deuterium oxide (D₂O), deuterated methanol (B129727) (CD₃OD), and deuterated methyl iodide (CD₃I) serve as fundamental building blocks. nih.gov These isotopically labeled reagents are integrated into organic molecules through established synthetic transformations. nih.gov For instance, a deuterated functional group can be introduced by using a deuterated reagent in a standard chemical reaction, a technique that has been pivotal in the synthesis of various deuterated drugs. nih.govrsc.org This approach is advantageous as it often relies on well-understood reaction mechanisms, although it may require multi-step syntheses to build the final complex molecule from simple deuterated starting points. researchgate.net
Hydrogen/Deuterium (H/D) exchange reactions represent a powerful method for the late-stage introduction of deuterium into a molecule, which is particularly useful for complex molecules like pharmaceuticals. acs.org These reactions involve the direct replacement of hydrogen atoms with deuterium atoms from a deuterium source, often D₂O, which is inexpensive and readily available. mdpi.comresearchgate.net
H/D exchange can be promoted through several methods:
Acid- or Base-Catalysis : This method involves enolization, making it possible to exchange hydrogens on carbon atoms adjacent to carbonyl groups. mdpi.com The reaction's efficiency is highly dependent on the pH of the solution. mdpi.com
Metal-Catalysis : Transition metals, particularly from the platinum group like palladium on carbon (Pd/C), are effective catalysts for H/D exchange. jst.go.jpresearchgate.net These heterogeneous catalysts can be easily removed from the reaction mixture and can activate C-H bonds for deuteration under various conditions, including hydrothermal conditions or in the presence of hydrogen gas as a catalyst activator. jst.go.jpeuropa.eu
Photocatalysis : Recent advances have demonstrated the use of light-driven reactions, sometimes in combination with other catalysts, to facilitate H/D exchange, offering a mild and efficient method for deuteration. researchgate.net
A significant advantage of H/D exchange is the ability to introduce deuterium at specific sites (regioselectivity), which is crucial for studying metabolic pathways or fine-tuning a drug's pharmacokinetic profile. researchgate.netresearchgate.net However, controlling this selectivity can be challenging, as it depends on the catalyst, the substrate's chemical structure, and the reaction conditions. acs.org
Specific Synthetic Approaches to Cetirizine (B192768) D4 Dihydrochloride (B599025)
The synthesis of Cetirizine D4 dihydrochloride involves the specific placement of four deuterium atoms within the cetirizine molecule. The IUPAC name for this compound is 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride.
While specific proprietary synthesis routes for this compound are not extensively detailed in publicly available literature, general synthetic pathways for cetirizine and its analogues provide a basis for understanding how deuteration can be achieved.
The standard synthesis of cetirizine involves the alkylation of 1-(4-chlorobenzhydryl)piperazine (B1679854) with an appropriate chloro- or bromo-ethoxyacetic acid derivative, followed by hydrolysis. wikipedia.orgacs.org
A plausible route for preparing Cetirizine D4 would involve using a deuterated version of the ethoxyacetic acid side chain. For example, a deuterated 2-(2-chloroethoxy)acetate could be synthesized and then reacted with 1-[(4-chlorophenyl)phenylmethyl]piperazine. The final step would be the conversion to the dihydrochloride salt by treatment with hydrochloric acid. chemicalbook.com
The general synthesis of cetirizine can be summarized as follows:
Alkylation of 1-(4-chlorophenylmethyl)-piperazine with a suitable ester of (2-chloroethoxy)-acetic acid. wikipedia.org
Saponification (hydrolysis) of the resulting ester to yield the carboxylic acid form, cetirizine. wikipedia.org
Reaction with hydrochloric acid to form the dihydrochloride salt. chemicalbook.com
To produce Cetirizine-d4, the key intermediate, methyl (2-chloroethoxy-d4)-acetate, would need to be prepared and used in the first step.
Once synthesized, this compound must be thoroughly characterized to confirm its chemical structure, purity, and the extent and location of deuterium incorporation. Standard analytical techniques are employed for this purpose.
The chemical identity and purity are often confirmed using techniques like High-Performance Liquid Chromatography (HPLC). lgcstandards.com The molecular formula for the deuterated compound is C₂₁H₂₁D₄ClN₂O₃, with a corresponding increase in molecular weight compared to the non-deuterated form. synzeal.com
| Property | Value |
| Chemical Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
| Molecular Formula | C₂₁H₂₁D₄ClN₂O₃ synzeal.com |
| CAS Number | 1219803-84-5 synzeal.com |
| Purity (Typical) | >95% (HPLC) lgcstandards.com |
This table contains data on the chemical properties of this compound.
Analytical Assessment of Deuterium Purity and Positional Integrity
Ensuring the isotopic purity and the correct placement of deuterium atoms is a critical quality attribute for deuterated compounds. researchgate.net This requires specialized analytical methods.
High-Resolution Mass Spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio with high precision, HR-MS can distinguish between molecules containing different numbers of deuterium atoms (isotopologues). researchgate.net This allows for the calculation of the percentage of isotopic purity. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positional integrity of the deuterium labels. rsc.org
¹H NMR (Proton NMR) : In a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity.
²H NMR (Deuterium NMR) : This technique directly detects the deuterium nuclei, providing definitive evidence of their location within the molecule.
Together, HR-MS and NMR provide a comprehensive assessment, confirming that the compound has the correct molecular structure and that the deuterium atoms are in the intended positions with a high degree of enrichment. rsc.org This rigorous analysis is crucial for the use of deuterated compounds in research and as internal standards for quantitative analysis. acs.orgrsc.org
Spectroscopic Techniques for Deuterium Localization (e.g., NMR, Mass Spectrometry)
Confirming the precise location of the deuterium atoms within the this compound molecule is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a definitive method for determining molecular structure and confirming isotopic labeling. For Cetirizine D4, both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) are used.
¹H NMR: In the proton NMR spectrum of standard, non-deuterated cetirizine, the protons on the ethoxy bridge (-O-CH₂-CH₂-N-) would produce characteristic signals. In the spectrum of successfully synthesized Cetirizine D4, these signals would be absent or significantly diminished, providing strong evidence that the hydrogen atoms at these positions have been replaced by deuterium. nih.govwikipedia.org
²H NMR: A deuterium NMR spectrum is run to directly observe the incorporated deuterium atoms. wikipedia.org A strong signal in the ²H NMR spectrum corresponding to the chemical shift expected for the ethoxy group confirms the presence and location of the deuterium labels. wikipedia.org The poor resolution but distinct presence of a peak verifies the effectiveness of the deuteration process. wikipedia.org
Hypothetical NMR Data Comparison The following interactive table illustrates the expected differences in the ¹H NMR spectrum for the ethoxy moiety between Cetirizine and Cetirizine D4.
| Compound | Moiety | Expected ¹H NMR Signal (ppm) | Expected Observation for Cetirizine D4 |
| Cetirizine | -O-CH₂ -CH₂-N- | ~3.7 - 3.9 | Signal absent |
| Cetirizine | -O-CH₂-CH₂ -N- | ~2.7 - 2.9 | Signal absent |
Mass Spectrometry (MS) Mass spectrometry is essential for verifying the mass change resulting from isotopic incorporation and is the primary tool for quantifying the compound in biological matrices. nih.gov
Molecular Ion Peak: The substitution of four hydrogen atoms (atomic mass ~1.008 Da) with four deuterium atoms (atomic mass ~2.014 Da) results in a mass increase of approximately 4 Da. High-resolution mass spectrometry can precisely measure this mass difference in the molecular ion peak of this compound compared to its non-deuterated analog. The molecular formula C₂₁H₂₁D₄ClN₂O₃·2HCl reflects this change.
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the masses of the resulting fragments are measured. By analyzing the fragmentation pattern, it is possible to confirm that the deuterium labels are on a specific part of the molecule. For Cetirizine D4, a fragment containing the deuterated ethoxy group will show a +4 Da mass shift compared to the same fragment from the non-deuterated standard. nih.gov
Confirmation of Deuterium Positions and Extent of Isotopic Enrichment
Confirmation of Deuterium Positions The combination of NMR and MS data provides unambiguous confirmation of the deuterium positions. NMR confirms the absence of protons and the presence of deuterium at the specific 1,1,2,2-tetradeuterioethoxy positions. nih.gov Mass spectrometry fragmentation supports this localization. For instance, in a typical LC-MS/MS method using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored. nih.gov
LC-MS/MS Fragmentation Data for Cetirizine and Cetirizine D4 This interactive table shows the specific mass-to-charge ratio (m/z) transitions used to identify and quantify Cetirizine and its D4-labeled internal standard. The shift in the precursor ion confirms deuterium incorporation.
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |
| Cetirizine | 389.26 | 165.16, 201.09 |
| Cetirizine D4 | 393.09 | 165.15, 201.10 |
| Data sourced from a published analytical method. nih.gov |
The precursor ion for Cetirizine D4 is approximately 4 Da higher than that for Cetirizine, confirming the incorporation of four deuterium atoms. nih.gov The product ions observed are nearly identical in mass, suggesting that the fragmentation process involves the loss of the deuterated portion of the molecule or that the charge is retained on a non-deuterated fragment. This pattern is crucial for developing robust analytical methods.
Extent of Isotopic Enrichment Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, four) relative to molecules with fewer deuterium atoms (D0, D1, D2, D3) or excess deuterium. Mass spectrometry is the ideal technique for quantifying this.
By analyzing the full scan mass spectrum of a pure sample of this compound, the relative intensities of the ion signals corresponding to the D0, D1, D2, D3, and D4 species can be measured. The isotopic enrichment is calculated from the ratio of the peak area for the target D4 molecule to the sum of the peak areas for all isotopic variants. Commercially available Cetirizine D4 is often supplied with a high degree of isotopic purity, typically exceeding 95-98%. lgcstandards.com This high enrichment is essential for its use as an internal standard to ensure accurate quantification in analytical assays. veeprho.com
Advanced Analytical Applications of Cetirizine D4 Dihydrochloride
Role as a Stable Isotope Labeled Internal Standard (SIL-IS) in Quantitative Mass Spectrometry
The primary application of Cetirizine (B192768) D4 dihydrochloride (B599025) is as a stable isotope-labeled internal standard in quantitative mass spectrometry, a technique heavily reliant on precision and accuracy. veeprho.commedchemexpress.com
Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of chemical substances. wikipedia.orgbritannica.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched substance, the "spike" or internal standard, to a sample containing the analyte of interest. wikipedia.orgup.ac.zaosti.gov This addition alters the natural isotopic ratio of the analyte. wikipedia.org By measuring this new isotopic ratio using a mass spectrometer, the original concentration of the analyte in the sample can be accurately calculated. up.ac.zaosti.gov
IDMS is considered a method of internal standardization because the standard, which is an isotopically distinct form of the analyte, is added directly to the sample. wikipedia.org This approach is highly valued for its ability to produce high-accuracy results and is a cornerstone for national metrology institutes in the production of certified reference materials. wikipedia.org The technique is particularly advantageous in analyses where the analyte recovery may be low or inconsistent. wikipedia.org
Advantages of Cetirizine D4 Dihydrochloride as a SIL-IS in LC-MS/MS Assays
The use of this compound as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays offers significant advantages that enhance the quality and reliability of analytical data. veeprho.comnih.govspringernature.com
Biological samples, such as plasma and urine, are complex matrices containing numerous endogenous substances. mdpi.comthermofisher.com During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. mdpi.commedipharmsai.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantification. mdpi.comnih.gov
This compound, being chemically identical to the analyte (cetirizine) but with a different mass due to the deuterium (B1214612) atoms, co-elutes with the analyte during chromatography. nih.govspringernature.com Because they experience the same matrix effects, any signal suppression or enhancement affecting the analyte will also proportionally affect the SIL-IS. mdpi.com By calculating the ratio of the analyte's response to the SIL-IS's response, the variability introduced by matrix effects is effectively normalized, leading to a more accurate and reliable measurement.
Development and Validation of Bioanalytical Methods Using this compound
The development and validation of robust bioanalytical methods are crucial for the accurate quantification of drugs like cetirizine in biological matrices. This compound plays a pivotal role in this process, ensuring that the developed methods meet stringent regulatory requirements for accuracy, precision, and reliability. japsonline.comjddtonline.info
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS has become the gold standard for the quantitative analysis of drugs in biological fluids due to its high sensitivity, selectivity, and specificity. biotrial.com A typical LC-MS/MS protocol for the determination of cetirizine using this compound as an internal standard involves several key steps.
First, the sample, often human plasma, is prepared to remove proteins and other interfering substances. nih.govspringernature.com Common techniques include protein precipitation with a solvent like acetonitrile (B52724), liquid-liquid extraction, or solid-phase extraction. nih.govox.ac.uk Following extraction, the sample is injected into a liquid chromatograph.
The chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column. nih.govnih.govox.ac.uk A mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate), is used to elute the analyte and the internal standard. nih.govnih.gov The gradient and flow rate are optimized to achieve good separation from matrix components and a reasonable run time. ox.ac.uk
After chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used to generate ions of cetirizine and its D4-labeled counterpart. nih.govspringernature.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity. nih.govspringernature.com Specific precursor-to-product ion transitions are monitored for both cetirizine and this compound. For instance, a common transition for cetirizine is m/z 389.26 → 201.09, while for Cetirizine D4, it is m/z 393.09 → 201.10. nih.govspringernature.com
The final step involves data analysis, where the peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators to construct a calibration curve. nih.gov This curve is then used to determine the concentration of cetirizine in the unknown samples.
Table of LC-MS/MS Parameters for Cetirizine Analysis
| Parameter | Typical Value/Condition | Source(s) |
| Internal Standard | This compound | nih.govspringernature.comresearchgate.net |
| Sample Preparation | Protein Precipitation (Acetonitrile), Solid-Phase Extraction | nih.govspringernature.comox.ac.uk |
| Chromatographic Column | C18, Xterra MS C18 | nih.govspringernature.comox.ac.uk |
| Mobile Phase | Methanol/Acetonitrile and Ammonium Acetate Buffer | nih.govnih.gov |
| Ionization Mode | Positive Ion Electrospray (ESI) | nih.govspringernature.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govspringernature.comox.ac.uk |
| Cetirizine MRM Transition | m/z 389.3 → 201.1 | ox.ac.uk |
| Cetirizine D4 MRM Transition | m/z 393.09 → 201.10 | nih.govspringernature.com |
Alternative Analytical Techniques Utilizing Deuterated Cetirizine (e.g., q-NMR)
While LC-MS/MS is a dominant technique, quantitative Nuclear Magnetic Resonance (q-NMR) spectroscopy presents a viable and powerful alternative for the analysis of pharmaceuticals, including deuterated compounds. acs.orgmestrelab.com Unlike chromatography, which relies on comparison to a standard of the same compound, q-NMR can determine purity and quantity by comparing the integral of an analyte's NMR signal to that of a certified internal standard of a different compound. spectralservice.deemerypharma.com
The key advantage of q-NMR is that the signal intensity is directly proportional to the number of nuclei, eliminating the need for compound-specific response factors that can complicate other methods. acs.org A study directly compared an optimized HPLC method for cetirizine dihydrochloride with a q-NMR method. govst.edu The q-NMR analysis was conducted in a deuterated solvent (D₂O) using maleic acid as the internal standard. govst.edu The results demonstrated a high degree of linearity (r² > 0.998) for the q-NMR method, confirming its suitability for quantitative analysis. govst.edu Furthermore, q-NMR significantly reduces solvent waste and can drastically shorten method development time compared to HPLC. govst.edu For highly deuterated compounds like Cetirizine D4, deuterium NMR (²H-NMR) can be used directly for structure verification and to determine the degree of isotopic enrichment. sigmaaldrich.com
Critical Considerations for Deuterium Labeled Internal Standard Selection and Performance
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. hilarispublisher.com However, the selection and use of deuterated standards like Cetirizine D4 require careful consideration of several factors to ensure analytical accuracy.
A primary concern with deuterated standards is the stability of the deuterium labels. hilarispublisher.com It is crucial that the deuterium atoms are placed in positions on the molecule where they are not susceptible to exchange with protons from the solvent or matrix (a process known as hydrogen-deuterium or H-D exchange). waters.comwuxiapptec.com Such an exchange would compromise the integrity of the standard, as it would lead to a decrease in the signal for the deuterated standard and a corresponding artificial increase in the signal for the unlabeled analyte. sigmaaldrich.com Therefore, labels should be on carbon atoms that are not prone to enolization or adjacent to heteroatoms where exchange is more likely. The stability of the label should be verified during method validation to ensure the accuracy and reproducibility of the assay. sigmaaldrich.com
Ideally, an SIL-IS should co-elute perfectly with the analyte. However, substituting hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention time, a phenomenon known as the chromatographic isotope effect. waters.comoup.com In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. researchgate.netcchmc.org This separation, even if minor, can be problematic. If the analyte and the internal standard elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components. waters.comoup.com This differential matrix effect can negate the primary benefit of using an SIL-IS, leading to inaccuracies in quantification. waters.com The magnitude of the retention time shift can depend on the number and position of deuterium atoms. researchgate.netresearchgate.net
Cross-contribution, or "cross-talk," occurs when the signal from the analyte interferes with the signal of the internal standard, or vice versa. This can happen if the isotopic purity of the SIL-IS is insufficient, meaning it contains a significant amount of the unlabeled analyte. waters.com It can also occur in the mass spectrometer if the mass difference between the analyte and the standard is not large enough to prevent isotopic overlap. To minimize this, an ideal SIL-IS should have a mass difference of at least 4-5 Daltons from the analyte. wuxiapptec.com Cetirizine D4, with a mass difference of 4 Da, meets this recommendation. Additionally, the concentration of the internal standard must be carefully chosen. If the analyte concentration is very high and causes cross-talk in the internal standard's MRM channel, it can lead to non-linear calibration curves and inaccurate results. wuxiapptec.com
Mechanistic Research Applications of Deuterated Cetirizine Analogues
Investigation of Metabolic Pathways and Enzyme Kinetics
The study of a drug's metabolic fate is crucial for understanding its efficacy and potential for drug-drug interactions. Cetirizine (B192768) is known to undergo very limited hepatic metabolism and is primarily excreted unchanged in the urine. nih.govnih.gov However, a minor metabolic pathway involving oxidative O-dealkylation to a metabolite with negligible antihistaminic activity has been identified. drugbank.comnih.gov The specific enzymes responsible for this transformation have not been fully characterized. drugbank.com Deuterated analogues like Cetirizine D4 dihydrochloride (B599025) are instrumental in dissecting such pathways and identifying the enzymes involved.
In vitro metabolic stability assays are fundamental in drug discovery to predict how a compound will behave in vivo. These experiments typically involve incubating the compound with subcellular fractions, such as hepatic (liver) microsomes, which are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov By measuring the disappearance of the parent compound over time, researchers can determine its metabolic half-life (t½) and intrinsic clearance (CLint).
A comparative stability assessment would involve incubating both non-deuterated cetirizine and Cetirizine D4 dihydrochloride in parallel with hepatic microsomes from different species (e.g., human, rat, mouse). This comparison helps to elucidate species-specific differences in metabolism and aids in the selection of appropriate animal models for preclinical studies.
Given that cetirizine itself is highly stable with minimal metabolism nih.gov, a study would likely show a slow rate of degradation for the parent compound. If the deuterium (B1214612) atoms in Cetirizine D4 are placed at a site of metabolic attack, a further increase in stability would be expected in any species where that metabolic pathway is active.
Illustrative Data Table: Comparative Metabolic Stability in Human Liver Microsomes The following table is a hypothetical representation of potential experimental outcomes for illustrative purposes.
| Compound | Incubation Time (min) | % Parent Remaining | Calculated t½ (min) |
| Cetirizine | 0 | 100 | >120 |
| 15 | 98.1 | ||
| 30 | 96.5 | ||
| 60 | 93.2 | ||
| 120 | 88.4 | ||
| Cetirizine D4 | 0 | 100 | >180 |
| 15 | 99.5 | ||
| 30 | 98.9 | ||
| 60 | 97.8 | ||
| 120 | 95.7 |
The primary purpose of using a deuterated compound like Cetirizine D4 is to identify specific sites of metabolism. When a C-H bond is cleaved during a metabolic reaction, replacing the hydrogen with deuterium can slow the reaction rate. By analyzing the metabolite profile of cetirizine and Cetirizine D4, researchers can pinpoint the exact location of biotransformation. If deuteration at a specific position leads to a significant reduction in the formation of a particular metabolite, it confirms that this position is a primary site of enzymatic attack. This technique is crucial for identifying the metabolic "soft spots" on a molecule and can help in understanding the mechanisms of enzymes that have not yet been fully identified for cetirizine's minor metabolic pathways. drugbank.com For instance, studies have identified cetirizine N-oxide as a degradation product under oxidative stress, suggesting a potential site for metabolic activity. researchgate.net
To quantify the KIE for cetirizine metabolism, one would measure the intrinsic clearance (CLint) of both cetirizine and this compound in a metabolically active system, such as human liver microsomes. The intrinsic clearance is a measure of the inherent ability of the enzymes to metabolize the drug. The KIE is then calculated as the ratio of these clearance values.
KIE = CLint (Cetirizine) / CLint (Cetirizine D4)
A large observed KIE would provide strong evidence that the C-H bond at the deuterated position is broken during the rate-limiting step of the metabolic process.
Illustrative Data Table: KIE Quantification in Pooled Human Liver Microsomes The following table is a hypothetical representation of potential experimental outcomes for illustrative purposes.
| Compound | Intrinsic Clearance (CLint, µL/min/mg protein) | Kinetic Isotope Effect (KIE) |
| Cetirizine | 5.8 | 4.1 |
| Cetirizine D4 | 1.4 |
Role of Deuterium Kinetic Isotope Effects (KIE) in Elucidating Rate-Limiting Steps
Exploratory Research on Deuteration-Induced Metabolic Shunting
The strategic replacement of hydrogen with deuterium can alter the metabolic profile of a drug. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Breaking the C-D bond requires more energy, thus slowing down metabolic reactions that involve this step. uspto.govnih.govresearchgate.net
When a drug has multiple potential sites of metabolism, slowing down the primary metabolic pathway through deuteration can cause a "metabolic switch" or "metabolic shunting". researchgate.netnih.gov This phenomenon redirects the drug's biotransformation towards alternative, previously minor, metabolic pathways. bgu.ac.il This strategy can be intentionally employed in drug design to reduce the formation of toxic metabolites or to increase the formation of desired active metabolites. researchgate.net
For a metabolic switch to occur, two conditions must generally be met:
The cleavage of the C-H bond must be the rate-determining step of the primary metabolic reaction.
There must be one or more alternative metabolic pathways available for the molecule.
To confirm metabolic shunting, researchers analyze and compare the metabolite profiles of the deuterated and non-deuterated drug in preclinical biological systems, such as animal models or in vitro liver preparations. researchgate.net This involves incubating the compounds and subsequently analyzing the biological matrix (e.g., plasma, urine, bile) using high-resolution mass spectrometry to identify and quantify all metabolites.
The following table provides a hypothetical illustration of what researchers would look for when comparing the metabolite profiles of a standard drug versus its deuterated analogue in a preclinical system.
| Metabolite | Potential Metabolic Pathway | Relative Abundance (Standard Compound) | Hypothetical Relative Abundance (Deuterated Compound) | Interpretation |
|---|---|---|---|---|
| Metabolite A (from primary pathway) | O-Dealkylation | 5% | 1% | Primary pathway is slowed by KIE. |
| Metabolite B (from secondary pathway) | N-Oxidation | <0.1% | 2% | Metabolism is shunted to a secondary pathway. |
| Metabolite C (from tertiary pathway) | Aromatic Hydroxylation | <0.1% | 2% | Metabolism is shunted to a tertiary pathway. |
This table is a hypothetical representation for illustrative purposes and does not represent actual experimental data for this compound.
Conceptual and Methodological Considerations in Deuterated Pharmaceutical Research
Design Principles for Deuterated Analogues in Drug Discovery
The design of a deuterated analogue is a deliberate process aimed at leveraging the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. researchgate.net Consequently, metabolic reactions that involve the cleavage of a C-H bond can be slowed by substituting deuterium at that specific position. clearsynth.com This principle is central to creating drugs with longer half-lives or reduced formation of toxic metabolites, but it also informs the creation of stable labeled internal standards.
The specific placement of deuterium atoms within a molecule is critical to achieving the desired outcome. For a compound to benefit therapeutically from deuteration, the isotopic labels must be placed at sites of metabolic vulnerability, often referred to as "metabolic soft spots."
In the case of Cetirizine (B192768), metabolism is limited and does not heavily involve the cytochrome P450 enzyme system. wikipedia.orgdrugbank.com The primary metabolic pathway is the oxidative O-dealkylation of the ethoxyacetic acid side chain, leading to a metabolite with negligible antihistaminic activity. nih.govnih.gov The structure of Cetirizine D4 dihydrochloride (B599025), identified as [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy-d4]acetic Acid Dihydrochloride, reveals that the four deuterium atoms are placed on the ethoxy group. nih.govcymitquimica.com
This placement is strategic. If the goal were to create a longer-acting version of Cetirizine, this position would be chosen to slow its O-dealkylation, thereby reducing the rate of metabolic clearance. For its actual role as an internal standard in pharmacokinetic studies, this placement ensures that the molecule is chemically almost identical to the parent drug while possessing a distinct mass (+4 Da), which is essential for differentiation in mass spectrometry analysis. musechem.comacs.org Its synthesis targets a known metabolic site, ensuring its analytical behavior closely mimics that of the native drug.
A fundamental principle in designing deuterated analogues is that the isotopic substitution should not negatively impact the molecule's interaction with its biological target. The replacement of hydrogen with deuterium is considered a minimal structural modification, as deuterium is similar in size and electronic properties to hydrogen. clearsynth.com This ensures that the deuterated compound retains the biochemical and pharmacological specificity of the parent molecule. researchgate.net
Interactive Data Table: Properties of Cetirizine and its Deuterated Analogue
| Property | Cetirizine | Cetirizine D4 dihydrochloride | Rationale for Similarity/Difference |
| Primary Use | Therapeutic Agent (Antihistamine) | Analytical Internal Standard | Chemical structure is the same; isotopic label allows for use in quantification. |
| Molecular Formula | C₂₁H₂₅ClN₂O₃ | C₂₁H₂₁D₄ClN₂O₃ | Replacement of 4 Hydrogen atoms with 4 Deuterium atoms. |
| Molar Mass | ~388.89 g/mol | ~465.83 g/mol (as dihydrochloride) | Increased mass due to the presence of four neutrons in the deuterium isotopes. |
| Metabolic Pathway | Oxidative O-dealkylation | Similar to Cetirizine | Deuteration at the ethoxy group can slow this specific pathway (KIE), but the overall pathway is unchanged. |
| Biochemical Specificity | Selective H1-receptor antagonist | Maintained | Deuterium substitution is a minimal structural change that does not affect receptor binding affinity. |
Challenges and Limitations in Deuterium Labeling Research
Despite the conceptual advantages of deuteration, the practical development and application of these compounds face significant hurdles. These challenges range from the chemical synthesis to the potential for unforeseen biological effects, which can impact both therapeutic candidates and analytical standards.
The synthesis of site-specific deuterated compounds is often more complex and costly than their non-deuterated counterparts. The process requires specialized deuterated starting materials or reagents, which are significantly more expensive than their hydrogen-containing equivalents. musechem.com Various synthetic routes exist for Cetirizine, but producing the D4 analogue necessitates a modified pathway incorporating a deuterated precursor for the ethoxyacetic acid side chain. ijsrset.comresearchgate.netresearchgate.net
While deuterium substitution is considered chemically subtle, it can occasionally lead to unexpected secondary isotopic effects. In the context of bioanalysis, a primary assumption is that the deuterated internal standard will behave identically to the analyte during chromatographic separation. However, it has been observed that deuterium-labeled compounds can sometimes exhibit slightly different retention times compared to their non-labeled analogues. nih.gov
This phenomenon, known as the chromatographic isotope effect, can be a limitation. waters.com If the analyte and the deuterated standard (like Cetirizine and Cetirizine D4) separate during analysis, they may be subjected to different levels of matrix effects—such as ion suppression or enhancement in mass spectrometry. waters.comscispace.com This can compromise the accuracy of quantification. Therefore, careful validation is required to ensure that the deuterated standard reliably corrects for analytical variability without introducing new sources of error. nih.gov
Future Directions in Deuterated Compound Research Methodology
The field of deuterated compound research is continuously evolving, with innovations aimed at overcoming existing challenges and expanding the utility of isotopic labeling. Future research is focused on developing more efficient, selective, and cost-effective synthetic methods. researchgate.net
Key areas of advancement include:
Late-Stage Functionalization: Developing methods to introduce deuterium into a complex molecule at a later stage of its synthesis, which avoids the need for costly deuterated starting materials and allows for more flexibility. researchgate.net
Flow Chemistry: Utilizing continuous flow reactors for deuteration reactions can improve reaction efficiency, control, and safety, potentially lowering manufacturing costs and making the synthesis more scalable. colab.wsbionauts.jp
Improved Catalysis: The discovery of new catalysts, including those based on iridium and other transition metals, is enabling more precise and efficient hydrogen-isotope exchange reactions on a wider range of molecules. musechem.com
De Novo Design: Moving beyond the "deuterium switch" of existing drugs, researchers are increasingly incorporating deuterium in the initial stages of drug design to optimize pharmacokinetic properties from the ground up. dataintelo.com
These methodological advancements promise to make the synthesis of compounds like this compound more accessible and will continue to expand the role of deuteration in both creating novel therapeutics and refining the tools used for pharmaceutical analysis.
Q & A
Q. What are the key analytical methods for identifying and quantifying Cetirizine D4 dihydrochloride in pharmaceutical formulations?
this compound is typically characterized using UV-Vis spectrophotometry (absorption maxima at 231 nm) and infrared (IR) spectroscopy for structural confirmation . Reverse-phase HPLC is widely employed for quantification, with validated methods using C18 columns and mobile phases combining phosphate buffers and acetonitrile (e.g., 65:35 v/v at pH 3.0) for optimal separation . Method validation should include linearity (e.g., 5–50 µg/mL), precision (RSD <2%), and recovery studies (98–102%) to comply with ICH guidelines.
Q. How does the dihydrochloride salt form impact Cetirizine’s physicochemical properties compared to its free base?
The dihydrochloride salt enhances aqueous solubility (freely soluble in water) and stability, critical for formulation development. The presence of two hydrochloride groups increases polarity, reducing lipid solubility and potentially altering dissolution kinetics . Structural analysis via IR and X-ray diffraction confirms salt formation, with hydrogen bonding and π-interactions stabilizing the crystalline lattice .
Q. What nomenclature considerations distinguish "this compound" from related compounds?
The "D4" denotes deuterium substitution at four hydrogen positions, typically used as an internal standard in mass spectrometry to improve quantification accuracy . "Dihydrochloride" specifies two hydrochloride moieties bound to the parent molecule, distinguishing it from monohydrochloride forms. Despite naming variations (e.g., "hydrochloride" vs. "dihydrochloride"), molecular formulas (C₂₁H₂₅ClN₂O₃·2HCl) and structural diagrams are definitive identifiers .
Advanced Research Questions
Q. What strategies are effective in synthesizing and characterizing this compound impurities?
Impurities like 4-Chlorobenzophenone or process-related esters (e.g., ACI 030215) are synthesized via controlled hydrolysis or esterification reactions . Characterization involves LC-MS/MS for mass confirmation and HPLC with photodiode array detection (PDA) to resolve degradation products. For example, gradient elution (acetonitrile:phosphate buffer, pH 4.5) achieves baseline separation of cetirizine and its oxidative impurities .
Q. How does deuterium labeling influence pharmacokinetic studies of this compound?
Deuterium substitution reduces metabolic degradation rates (isotope effect), prolonging half-life in tracer studies. Researchers use stable isotope-labeled Cetirizine D4 in LC-MS/MS assays to quantify parent drug and metabolites in biological matrices, improving signal-to-noise ratios via isotopic differentiation . Dosing studies in animal models (e.g., rats) should account for deuterium’s marginal mass difference to avoid pharmacokinetic distortion.
Q. What computational approaches optimize the solid-state analysis of this compound?
X-ray powder diffraction (XRPD) reveals monoclinic crystal systems (space group P2₁/n) with lattice parameters (a = 13.6663 Å, b = 7.0978 Å) . Density Functional Theory (DFT) refines hydrogen-bonding networks and van der Waals interactions, predicting stability under stress conditions (e.g., temperature, humidity). Hirshfeld surface analysis quantifies intermolecular contacts, guiding co-crystal design for enhanced bioavailability.
Q. How can researchers resolve contradictions in dissolution profiles between Cetirizine formulations?
Discrepancies arise from polymorphic variations or excipient interactions. A tiered approach includes:
- Dissolution Testing : USP Apparatus II (paddle) at 50 rpm, with sinkers for poorly soluble batches .
- Solid-State Characterization : XRPD and DSC to detect polymorph transitions.
- Bio-relevant Media : Simulated gastric fluid (pH 1.2) or fed-state conditions to correlate in vitro-in vivo performance .
Methodological Tables
Table 1. Key Analytical Parameters for this compound
| Parameter | HPLC Conditions | UV-Vis |
|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) | - |
| Mobile Phase | Phosphate buffer:ACN (65:35) | 0.1M HCl solution |
| Detection | 230 nm | 231 nm (ε = 359–381 L/g·cm) |
| Linearity Range | 5–50 µg/mL | 0.5–5 µg/mL |
Table 2. Common Impurities of Cetirizine Dihydrochloride
| Impurity Code | Structure Description | CAS No. |
|---|---|---|
| ACI 030215 | 2,3-Dihydroxypropyl ester hydrochloride | 1243652-36-9 |
| ACI 020403 | 4-Chlorobenzophenone | 134-85-0 |
| Cetirizine Impurity B | De(carboxymethoxy) Cetirizine Acetic Acid | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
